molecular formula C26H30N4S2 B14491534 2-Pyrimidinethiol, p,p'-biphenylylenebis(dihydro-4,4,6-trimethyl- CAS No. 63732-02-5

2-Pyrimidinethiol, p,p'-biphenylylenebis(dihydro-4,4,6-trimethyl-

Cat. No.: B14491534
CAS No.: 63732-02-5
M. Wt: 462.7 g/mol
InChI Key: HYVMLBNBBQAAGG-UHFFFAOYSA-N
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Description

2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is a complex organic compound with a unique structure that includes a pyrimidine ring and a biphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) typically involves the combination of 4,6-diamino-2-pyrimidinethiol with biphenyl derivatives under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are combined in a high-pressure reactor and heated to specific temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrothermal synthesis, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is unique due to its biphenyl group, which enhances its stability and reactivity compared to other pyrimidinethiol derivatives. This structural feature makes it particularly valuable in coordination chemistry and material science .

Properties

CAS No.

63732-02-5

Molecular Formula

C26H30N4S2

Molecular Weight

462.7 g/mol

IUPAC Name

4,6,6-trimethyl-3-[4-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]phenyl]-1H-pyrimidine-2-thione

InChI

InChI=1S/C26H30N4S2/c1-17-15-25(3,4)27-23(31)29(17)21-11-7-19(8-12-21)20-9-13-22(14-10-20)30-18(2)16-26(5,6)28-24(30)32/h7-16H,1-6H3,(H,27,31)(H,28,32)

InChI Key

HYVMLBNBBQAAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC(NC4=S)(C)C)C)(C)C

Origin of Product

United States

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